Methyl 5-(dimethylamino)-2-nitrobenzoate
Description
Methyl 5-(dimethylamino)-2-nitrobenzoate is an aromatic ester featuring a benzoate backbone with a dimethylamino (-N(CH₃)₂) substituent at the 5-position and a nitro (-NO₂) group at the 2-position. This compound is structurally notable for its electron-donating dimethylamino group and electron-withdrawing nitro group, which create a polarized electronic environment. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .
Properties
IUPAC Name |
methyl 5-(dimethylamino)-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(2)7-4-5-9(12(14)15)8(6-7)10(13)16-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCILWQJVQABHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630966 | |
| Record name | Methyl 5-(dimethylamino)-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749863-29-4 | |
| Record name | Benzoic acid, 5-(dimethylamino)-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749863-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(dimethylamino)-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(dimethylamino)-2-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dimethylamino)-2-nitrobenzoate typically involves the nitration of methyl 5-(dimethylamino)benzoate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(dimethylamino)-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of Methyl 5-(dimethylamino)-2-aminobenzoate.
Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.
Scientific Research Applications
Methyl 5-(dimethylamino)-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and amino groups.
Industry: The compound is used in the production of dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(dimethylamino)-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The dimethylamino group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared functional groups (nitro, ester, or amino substituents) or structural motifs:
Methyl 5-Methoxy-2-Nitrobenzoate
- Structure : Methoxy (-OCH₃) at 5-position, nitro at 2-position.
- Key Differences: The methoxy group is less electron-donating than dimethylamino, resulting in reduced polarization. This may lower solubility in polar solvents compared to the dimethylamino analog.
- Applications : Similar nitro-ester derivatives are often intermediates in agrochemical or pharmaceutical synthesis.
- Similarity Score: 0.93 (structural similarity to Methyl 5-(dimethylamino)-2-nitrobenzoate) .
2-Methylamino-5-Nitrobenzoic Acid
- Structure: Carboxylic acid (-COOH) instead of methyl ester, methylamino (-NHCH₃) at 2-position, nitro at 5-position.
- Key Differences : The free carboxylic acid enhances hydrogen-bonding capacity, improving crystallinity but reducing lipophilicity. This compound is a documented precursor for benzodiazepines, highlighting its utility in medicinal chemistry .
Methyl 2-Chloro-5-Methyl-4-Nitrobenzoate
- Structure : Chloro (-Cl) at 2-position, methyl (-CH₃) at 5-position, nitro at 4-position.
- Key Differences: The chloro and nitro groups are both electron-withdrawing, creating a distinct electronic profile. Positional isomerism (nitro at 4 vs. 2) alters resonance stabilization and reactivity .
Methyl-5(2,4-Dichlorophenoxy)-2-Nitrobenzoate
- Structure: 2,4-Dichlorophenoxy (-O-C₆H₃Cl₂) at 5-position, nitro at 2-position.
- Key Differences: The bulky phenoxy group increases molecular weight and hydrophobicity.
Comparative Data Table
*Molecular weight recalculated based on C₉H₇ClNO₄ formula (discrepancy noted in ’s reported data).
Research Findings and Implications
- In contrast, chloro or phenoxy substituents in analogs diminish reactivity toward such reactions .
- Biological Relevance: The dimethylamino-nitro combination is rare in pharmacopeial compounds (e.g., ranitidine derivatives feature dimethylamino groups but with furan rings), suggesting niche applications .
- Synthetic Utility: Structural analogs like 2-methylamino-5-nitrobenzoic acid demonstrate the importance of nitro-aromatic esters in synthesizing heterocycles, a role this compound may share .
Biological Activity
Methyl 5-(dimethylamino)-2-nitrobenzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Dimethylamino group : Enhances solubility and potential interactions with biological targets.
- Nitro group : Capable of undergoing reduction to form reactive intermediates that can interact with various biomolecules.
The molecular formula for this compound is CHNO, and it has garnered attention for its potential applications in organic synthesis and medicinal chemistry.
The biological activity of this compound primarily involves:
- Reduction of the Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that may interact with DNA or proteins, potentially resulting in cytotoxic effects.
- Nucleophilic Substitution Reactions : The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further chemical modifications that may enhance biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported to range from 156.2 to 625 mg/L against various bacterial strains .
- Enzyme Inhibition : The compound has been explored as a potential inhibitor for certain enzymes, such as butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases. Its structure allows it to interact effectively with enzyme active sites, leading to significant inhibition .
Case Studies and Research Findings
- Antimicrobial Evaluation :
- Enzyme Inhibition Studies :
-
Cytotoxicity Assessment :
- The cytotoxic effects of this compound were evaluated using human cell lines (e.g., SH-SY5Y neuroblastoma cells). The compound demonstrated low toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
